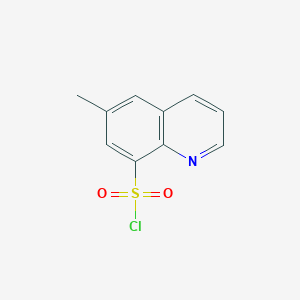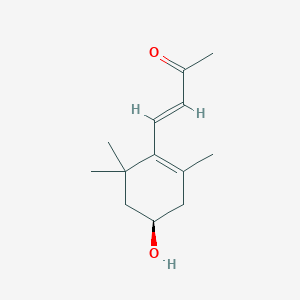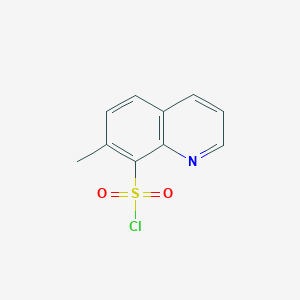![molecular formula C9H5ClN2S B122846 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-09-5](/img/structure/B122846.png)
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C9H5ClN2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
The synthesis of 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with chloroacetonitrile under basic conditions. The reaction typically takes place in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anti-tubercular, anti-cancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
類似化合物との比較
2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives, such as:
2-Benzothiazoleacetonitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and applications.
2-(2-Aminophenyl)benzothiazole: Contains an amino group, which can participate in different types of chemical reactions compared to the nitrile group.
The presence of the chlorine atom in this compound makes it unique and may enhance its reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
157764-09-5 |
|---|---|
分子式 |
C9H5ClN2S |
分子量 |
208.67 g/mol |
IUPAC名 |
2-(7-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2 |
InChIキー |
UYQFHPKPCAFVFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N |
同義語 |
2-Benzothiazoleacetonitrile,7-chloro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


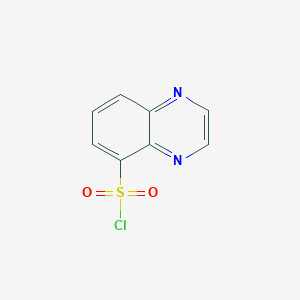
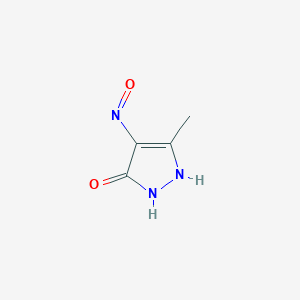
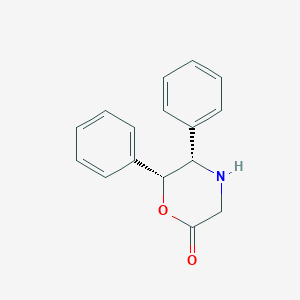


![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)
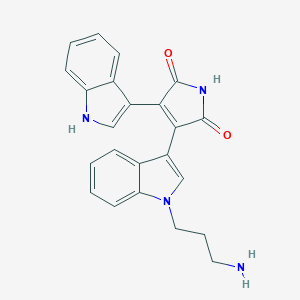
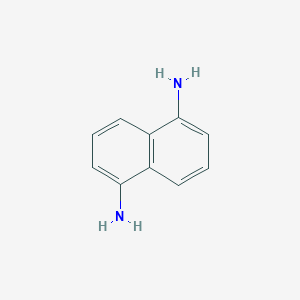
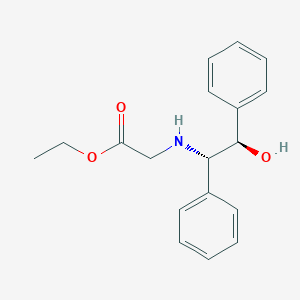
![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)

